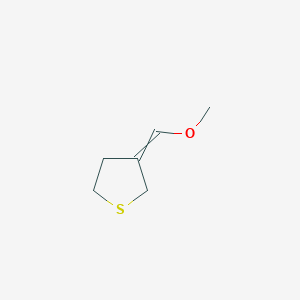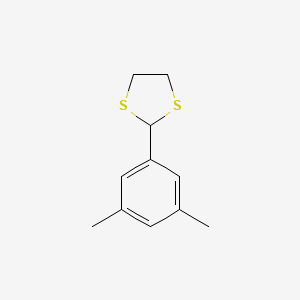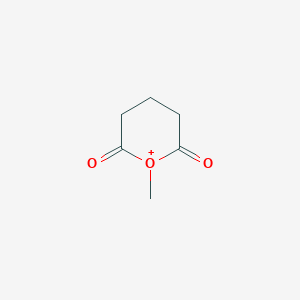
1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)- is a fluorinated organic compound It is characterized by the presence of a propadiene backbone with a tetrafluoroethoxy substituent
Métodos De Preparación
The synthesis of 1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)- typically involves the reaction of propadiene with 1,1,2,2-tetrafluoroethanol under specific conditions. Industrial production methods may include the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Análisis De Reacciones Químicas
1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions may yield partially or fully hydrogenated products.
Substitution: The tetrafluoroethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research may explore its use in developing new pharmaceuticals or as a component in drug delivery systems.
Industry: This compound can be used in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)- involves its interaction with specific molecular targets. The tetrafluoroethoxy group can influence the compound’s reactivity and interactions with other molecules. Pathways involved may include the formation of reactive intermediates that can further react to form stable products.
Comparación Con Compuestos Similares
1,2-Propadiene, 1-(1,1,2,2-tetrafluoroethoxy)- can be compared with other fluorinated compounds such as:
1,1,2,2-Tetrafluoroethane: Used as a refrigerant and foam expansion agent.
1,1,1,2-Tetrafluoroethane: Commonly used in air conditioning systems.
Norflurane: Another fluorinated compound with applications in various industries
Propiedades
Número CAS |
106609-52-3 |
|---|---|
Fórmula molecular |
C5H4F4O |
Peso molecular |
156.08 g/mol |
InChI |
InChI=1S/C5H4F4O/c1-2-3-10-5(8,9)4(6)7/h3-4H,1H2 |
Clave InChI |
QSXACVJYADBRCG-UHFFFAOYSA-N |
SMILES canónico |
C=C=COC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


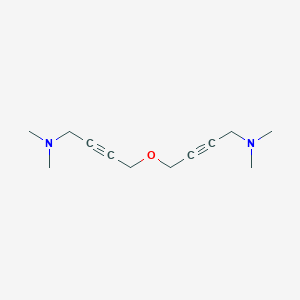
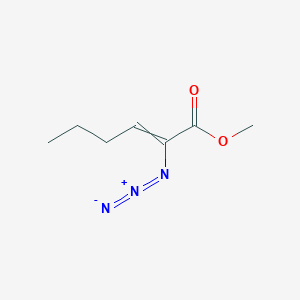
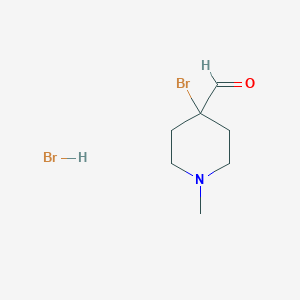
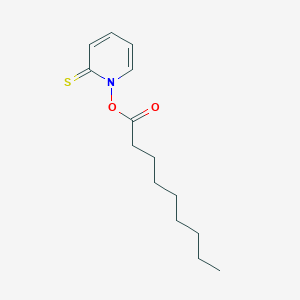

![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)

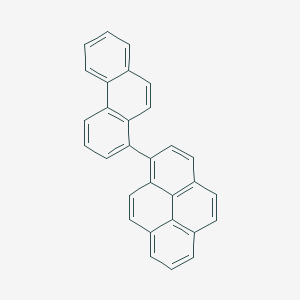
![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)
